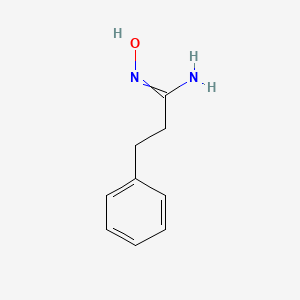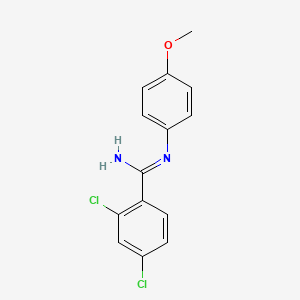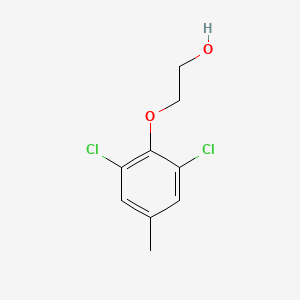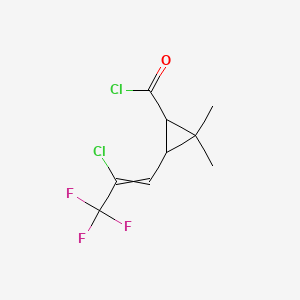
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is a specialized organic compound with the molecular formula C9H9Cl2F3O and a molecular weight of 261.07 g/mol . This compound is primarily used in research and development settings and is not intended for medicinal or household use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarbonyl chloride with 2-chloro-3,3,3-trifluoro-1-propen-1-yl compounds under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities equipped to handle hazardous materials. The production process involves stringent safety measures to ensure the safe handling and disposal of by-products .
化学反应分析
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .
科学研究应用
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialized chemicals and materials.
作用机制
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- involves its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the propenyl and trifluoromethyl groups, making it less reactive in certain types of reactions.
2-Chloro-3,3,3-trifluoro-1-propen-1-yl compounds: These compounds do not contain the cyclopropane ring, which affects their chemical properties and reactivity.
Uniqueness
Cyclopropanecarbonyl chloride, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl- is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability under certain conditions .
属性
CAS 编号 |
78246-90-9 |
|---|---|
分子式 |
C9H9Cl2F3O |
分子量 |
261.06 g/mol |
IUPAC 名称 |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H9Cl2F3O/c1-8(2)4(6(8)7(11)15)3-5(10)9(12,13)14/h3-4,6H,1-2H3/b5-3- |
InChI 键 |
ABALMDTULZCSTP-HYXAFXHYSA-N |
手性 SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C(F)(F)F)\Cl)C |
规范 SMILES |
CC1(C(C1C(=O)Cl)C=C(C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


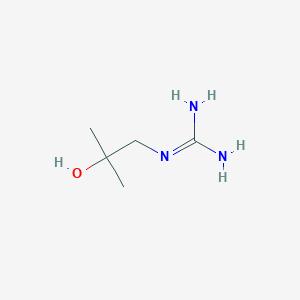
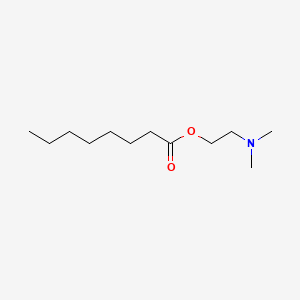
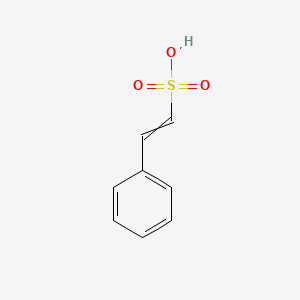
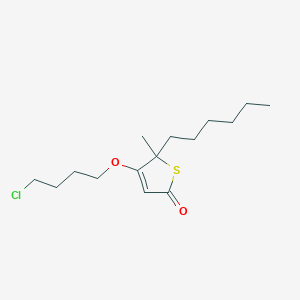
![8-bromo-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8643656.png)
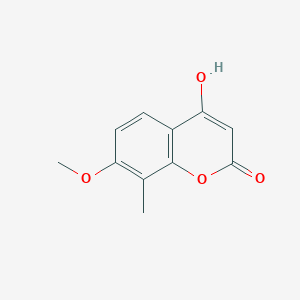
![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)
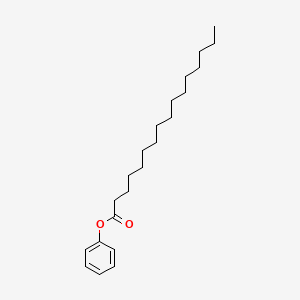
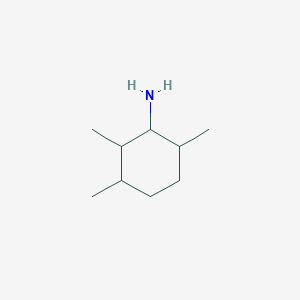
![4-[2-(1,2,3-Triazol-1-yl)ethoxy]nitrobenzene](/img/structure/B8643704.png)
